molecular formula C12H17BrClN B13481885 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride

7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride

Cat. No.: B13481885
M. Wt: 290.63 g/mol
InChI Key: LXMCBJLBGHRIBF-UHFFFAOYSA-N
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Description

7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 5th position on the benzazepine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride typically involves several steps. One common method includes the bromination of a precursor compound followed by cyclization to form the benzazepine ring. The reaction conditions often require the use of bromine or a brominating agent, along with a suitable solvent and catalyst. Industrial production methods may involve large-scale bromination and cyclization processes under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on neurological pathways.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the benzazepine ring structure play a crucial role in its binding affinity and activity. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride include:

Properties

Molecular Formula

C12H17BrClN

Molecular Weight

290.63 g/mol

IUPAC Name

7-bromo-5,5-dimethyl-1,2,3,4-tetrahydro-1-benzazepine;hydrochloride

InChI

InChI=1S/C12H16BrN.ClH/c1-12(2)6-3-7-14-11-5-4-9(13)8-10(11)12;/h4-5,8,14H,3,6-7H2,1-2H3;1H

InChI Key

LXMCBJLBGHRIBF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCNC2=C1C=C(C=C2)Br)C.Cl

Origin of Product

United States

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